molecular formula C8H8ClNO B7761850 1-(4-Chlorophenyl)ethanone oxime CAS No. 54582-24-0

1-(4-Chlorophenyl)ethanone oxime

Cat. No.: B7761850
CAS No.: 54582-24-0
M. Wt: 169.61 g/mol
InChI Key: KAXTWDXRCMICEQ-UXBLZVDNSA-N
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Description

1-(4-Chlorophenyl)ethanone oxime is an organic compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a chlorophenyl group attached to an ethanone oxime moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanone oxime can be synthesized through the reaction of 1-(4-chlorophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)ethanone oxime is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and protein functions. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)ethanone oxime is unique due to the presence of both the chlorophenyl and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTWDXRCMICEQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288031
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54582-24-0, 1956-39-4
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54582-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC57600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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